BRD4 Inhibitor-28

Description

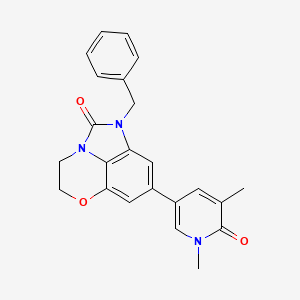

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H21N3O3 |

|---|---|

Molecular Weight |

387.4 g/mol |

IUPAC Name |

3-benzyl-6-(1,5-dimethyl-6-oxo-3-pyridinyl)-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one |

InChI |

InChI=1S/C23H21N3O3/c1-15-10-18(14-24(2)22(15)27)17-11-19-21-20(12-17)29-9-8-25(21)23(28)26(19)13-16-6-4-3-5-7-16/h3-7,10-12,14H,8-9,13H2,1-2H3 |

InChI Key |

QTVSDAUHDJBCAA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN(C1=O)C)C2=CC3=C4C(=C2)OCCN4C(=O)N3CC5=CC=CC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of BRD4 Inhibitor-28: A Technical Guide

Introduction

The bromodomain and extra-terminal domain (BET) family of proteins, particularly BRD4, have emerged as critical targets in therapeutic development, primarily in oncology and inflammatory diseases.[1] BRD4 functions as an epigenetic reader, recognizing acetylated lysine residues on histones and other proteins to regulate gene expression.[1][2] Its role in driving the transcription of key oncogenes such as MYC makes it a compelling target for inhibition.[1] This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of a potent and selective BRD4 inhibitor, designated as BRD4 Inhibitor-28.

It is important to note that the designation "this compound" has been associated with at least two distinct chemical entities in scientific literature and commercial listings. This guide will primarily focus on the more recently described tricyclic derivative from Horai et al. (2023), referred to as Compound 18 in their publication, which is commercially available as "this compound". Additionally, information on another potent BRD4 inhibitor, ZL0420, also referred to as compound 28 in its primary publication by Liu, Tian, Chen et al. (2018), will be presented to provide a comprehensive overview.

Core Compound Profile: this compound (Horai et al., 2023)

This novel, orally available tricyclic derivative was developed for the potential treatment of melanoma.[3] The discovery process involved scaffold hopping from an initial benzimidazole hit with a poor pharmacokinetic profile to a more stable benzimidazolinone derivative.[4]

Quantitative Biological Data

The inhibitory activity of this compound was assessed against various bromodomains using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays. The half-maximal inhibitory concentrations (IC50) are summarized below.

| Target | IC50 (nM) |

| BRD4-BD1 | 15 |

| BRD4-BD2 | 55 |

| BRD2-BD1 | 19 |

| BRD3-BD1 | 25 |

| BRDT-BD1 | 68 |

| Table 1: In vitro inhibitory activity of this compound against BET family bromodomains.[3] |

Alternative Compound Profile: ZL0420 (Liu, Tian, Chen et al., 2018)

ZL0420 was identified through a structure-based drug design approach, merging and elaborating chemical fragments to optimize binding to the acetyl-lysine pocket of BRD4.[5] This compound has shown efficacy in blocking TLR3-induced acute airway inflammation.[5]

Quantitative Biological Data

The inhibitory potency of ZL0420 was evaluated against BRD4 bromodomains, demonstrating high affinity.

| Target | IC50 (nM) |

| BRD4-BD1 | 27 |

| BRD4-BD2 | 32 |

| Table 2: In vitro inhibitory activity of ZL0420 against BRD4 bromodomains.[2] |

ZL0420 also demonstrated submicromolar potency in inhibiting the expression of TLR3-dependent innate immune genes in human small airway epithelial cells (hSAECs), with IC50 values ranging from 0.49 to 0.86 µM for genes such as ISG54, ISG56, IL-8, and Groβ.[2]

Experimental Protocols

Synthesis of this compound (Horai et al., 2023)

The synthesis of the tricyclic benzimidazolinone derivative involves a multi-step process. The following is a representative synthetic scheme based on typical organic chemistry methodologies for similar scaffolds. The full detailed synthesis can be found in the primary publication.[4]

General Synthetic Workflow:

Step 1: N-Alkylation of Substituted Benzimidazole

-

Dissolve the starting benzimidazole derivative in a suitable aprotic solvent such as dimethylformamide (DMF).

-

Add a base, for example, cesium carbonate (Cs2CO3), to the solution.

-

Introduce the alkylating agent (e.g., a haloalkane) and stir the reaction mixture at room temperature until completion, as monitored by thin-layer chromatography (TLC).

-

Perform an aqueous workup and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to yield the N-alkylated intermediate.

Step 2: Intramolecular Cyclization

-

Subject the N-alkylated intermediate to cyclization conditions. This may involve a palladium-catalyzed cross-coupling reaction or a nucleophilic aromatic substitution, depending on the specific functionalities.

-

Heat the reaction mixture under an inert atmosphere.

-

After completion, cool the reaction, and purify the tricyclic core structure using column chromatography.

Step 3: Final Functionalization

-

Modify the functional groups on the tricyclic core as required to obtain the final this compound. This could involve reactions such as amide coupling or ether synthesis.

-

For amide coupling, activate the carboxylic acid moiety with a coupling agent like HATU, and then add the corresponding amine.

-

Purify the final compound by preparative high-performance liquid chromatography (HPLC) to ensure high purity.

TR-FRET Assay for BRD4 Inhibition

This assay measures the binding of the BRD4 bromodomain to an acetylated histone peptide. The inhibition of this interaction by a compound is quantified.

TR-FRET Assay Workflow:

Protocol:

-

Prepare a serial dilution of this compound in DMSO and then dilute in assay buffer.

-

Add the inhibitor solutions to the wells of a 384-well low-volume microtiter plate.

-

Add a solution containing the GST-tagged BRD4 bromodomain (BD1 or BD2) and the biotinylated histone H4 peptide to the wells.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for the binding of the inhibitor to BRD4.

-

Add the detection reagents: a Europium-labeled anti-GST antibody and Streptavidin-Allophycocyanin (SA-APC).

-

Incubate the plate in the dark at room temperature for another period (e.g., 60-120 minutes).

-

Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence. Excite at approximately 320-340 nm and measure emissions at 615 nm (Europium) and 665 nm (APC).

-

The ratio of the 665 nm to 615 nm signals is calculated. The data is then normalized to controls (no inhibitor) and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular Proliferation Assay

The effect of this compound on the growth of cancer cells, such as melanoma cell lines, is assessed using a standard proliferation assay.

Protocol:

-

Seed melanoma cells (e.g., A375) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).

-

Add a viability reagent such as CellTiter-Glo® or resazurin to each well.

-

Incubate according to the manufacturer's instructions.

-

Measure the luminescence or fluorescence signal using a plate reader.

-

Calculate the percentage of cell viability relative to DMSO-treated control cells and determine the GI50 (concentration for 50% growth inhibition).

BRD4 Signaling Pathway and Mechanism of Inhibition

BRD4 plays a pivotal role in transcriptional activation. It binds to acetylated histones at enhancers and promoters, recruiting the positive transcription elongation factor b (P-TEFb) complex. P-TEFb then phosphorylates RNA Polymerase II, leading to transcriptional elongation of target genes, including oncogenes like MYC. BRD4 inhibitors act by competitively binding to the acetyl-lysine binding pockets of BRD4's bromodomains, thereby displacing it from chromatin and preventing the recruitment of the transcriptional machinery.

This compound, particularly the tricyclic derivative identified by Horai et al., represents a potent and orally available inhibitor of the BET family of proteins. Its discovery through rational drug design and scaffold hopping has led to a compound with promising anti-melanoma activity. The detailed protocols for its synthesis and biological evaluation provided herein serve as a valuable resource for researchers in the field of drug discovery and chemical biology. The continued exploration of BRD4 inhibitors like this holds significant promise for the development of novel cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of Potent and Selective BRD4 Inhibitors Capable of Blocking TLR3-Induced Acute Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]

Mechanism of Action of BRD4 Inhibitors: A Technical Guide

Disclaimer: No specific public information is available for a compound named "BRD4 Inhibitor-28." This guide will use the well-characterized and potent BET bromodomain inhibitor, (+)-JQ1 , as a representative molecule to detail the mechanism of action of BRD4 inhibition.

Core Mechanism of Action

Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4, are epigenetic readers that play a crucial role in the regulation of gene expression.[1] BRD4 utilizes its two tandem bromodomains, BD1 and BD2, to recognize and bind to acetylated lysine residues on histone tails and other proteins.[2] This interaction tethers BRD4 to chromatin, where it acts as a scaffold to recruit the Positive Transcription Elongation Factor b (P-TEFb) complex.[3] The recruitment of P-TEFb leads to the phosphorylation of the C-terminal domain of RNA Polymerase II, promoting the release of paused RNA Polymerase II and facilitating transcriptional elongation of target genes.[4] Many of these target genes are key oncogenes, such as c-Myc, which are critical for cell proliferation and survival.[3]

BRD4 inhibitors, such as (+)-JQ1, are small molecules that function as competitive inhibitors by binding to the acetyl-lysine binding pockets of the BRD4 bromodomains.[2] This competitive binding displaces BRD4 from chromatin, thereby preventing the recruitment of the transcriptional machinery necessary for the expression of key oncogenes.[3] The subsequent downregulation of proteins like c-Myc leads to cell cycle arrest and apoptosis in cancer cells.[3][5]

Quantitative Data for (+)-JQ1

The following tables summarize the binding affinity and inhibitory concentrations of (+)-JQ1 for BRD4 and other BET family bromodomains, as determined by various biochemical and cellular assays.

| Target | Assay Type | IC50 (nM) | Reference |

| BRD4 (BD1) | AlphaScreen | 77 | [2][6] |

| BRD4 (BD2) | AlphaScreen | 33 | [2][6] |

| BRD2 (N-terminal) | AlphaScreen | 17.7 | [1] |

| BRD4 (C-terminal) | AlphaScreen | 32.6 | [1] |

| CREBBP | AlphaScreen | 12942 | [1] |

| Target | Assay Type | Kd (nM) | Reference |

| BRD4 (BD1) | Isothermal Titration Calorimetry (ITC) | 49 | [1] |

| BRD4 (BD2) | Isothermal Titration Calorimetry (ITC) | 90.1 | [1] |

| BRD2 (N-terminal) | Isothermal Titration Calorimetry (ITC) | 128 | [1] |

| BRD3 (N-terminal) | Isothermal Titration Calorimetry (ITC) | 59.5 | [1] |

| BRD3 (C-terminal) | Isothermal Titration Calorimetry (ITC) | 82 | [1] |

| BRDT (N-terminal) | Isothermal Titration Calorimetry (ITC) | 190.1 | [1] |

Experimental Protocols

AlphaScreen Assay for BRD4 Inhibition

This protocol describes a method to measure the competitive binding of an inhibitor to BRD4 using the Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) technology.

Materials:

-

Recombinant His-tagged BRD4(1)

-

Biotinylated tetra-acetylated Histone H4 peptide (e.g., Ac-SGRGK(Ac)GGK(Ac)GLGK(Ac)GGAK(Ac)RHRKVLR-Peg-(Biot))[7]

-

Streptavidin-coated Donor beads

-

Nickel Chelate (Ni-NTA) Acceptor beads[7]

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4, supplemented with 0.05% CHAPS[8]

-

Test inhibitor (e.g., (+)-JQ1)

-

384-well low-volume microtiter plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test inhibitor in Assay Buffer.

-

Reaction Setup:

-

Add 4 µL of the diluted inhibitor to the wells of a 384-well plate.

-

Add 4 µL of a solution containing His-tagged BRD4(1) (final concentration ~250 nM) and the biotinylated histone H4 peptide to each well.[8]

-

Incubate for 15 minutes at room temperature.

-

-

Bead Addition:

-

Add a suspension of Ni-NTA Acceptor beads to each well.

-

Add a suspension of Streptavidin Donor beads to each well.

-

Incubate for 1 hour at room temperature in the dark.

-

-

Data Acquisition: Read the plate on an AlphaScreen-capable plate reader.

TR-FRET Assay for BRD4 Inhibition

This protocol outlines a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to quantify the inhibition of the BRD4-ligand interaction.

Materials:

-

GST-tagged BRD4

-

Biotinylated BET Bromodomain Ligand

-

Terbium (Tb)-labeled anti-GST antibody (Donor)

-

Dye-labeled acceptor (e.g., Streptavidin-conjugated fluorophore)

-

TR-FRET Assay Buffer (e.g., 3x BRD TR-FRET Assay Buffer 1 diluted to 1x)[9]

-

Test inhibitor (e.g., (+)-JQ1)

-

384-well white, non-binding microtiter plates[9]

Procedure:

-

Reagent Preparation:

-

Reaction Setup:

-

To each well of a 384-well plate, add 5 µL of the diluted Tb-labeled donor and 5 µL of the diluted dye-labeled acceptor.

-

Add 2 µL of the inhibitor solution to the "Test Inhibitor" wells and inhibitor buffer to the "Negative Control" and "Positive Control" wells.

-

Add the diluted biotinylated BET Bromodomain Ligand to all wells except the "Negative Control".

-

Initiate the reaction by adding 3 µL of diluted GST-tagged BRD4 to the "Positive Control" and "Test Inhibitor" wells.[9]

-

-

Incubation: Incubate the plate for 60-120 minutes at room temperature.[9][10]

-

Data Acquisition: Measure the fluorescence intensity using a TR-FRET capable plate reader, with excitation at ~340 nm and emission at ~620 nm (donor) and ~665 nm (acceptor).[9] The TR-FRET ratio (665 nm / 620 nm) is then calculated.[9]

Visualizations

References

- 1. (+)-JQ1 | Bromodomains | Tocris Bioscience [tocris.com]

- 2. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. selleckchem.com [selleckchem.com]

- 7. reactionbiology.com [reactionbiology.com]

- 8. (+)-JQ1 | Structural Genomics Consortium [thesgc.org]

- 9. resources.amsbio.com [resources.amsbio.com]

- 10. bpsbioscience.com [bpsbioscience.com]

The Structure-Activity Relationship of BRD4 Inhibitor-28: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structure-activity relationship (SAR) of BRD4 Inhibitor-28, a potent member of the N6-benzoyladenine class of bromodomain and extra-terminal (BET) protein inhibitors. This document provides a comprehensive overview of the quantitative data, detailed experimental methodologies, and relevant signaling pathways, serving as a valuable resource for researchers in epigenetics and drug discovery.

Introduction to BRD4 and the N6-Benzoyladenine Scaffold

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader that recognizes and binds to acetylated lysine residues on histones and other proteins. This interaction plays a crucial role in the regulation of gene transcription, and its dysregulation is implicated in a variety of diseases, including cancer and inflammation. Consequently, BRD4 has emerged as a promising therapeutic target.

The N6-benzoyladenine scaffold represents a novel class of BRD4 inhibitors. Structure-activity relationship studies have been conducted to optimize the potency and selectivity of these compounds. This guide focuses on compound 28 from this series, N6-(2,4,5-trimethoxybenzoyl)adenine, and its analogs.

Quantitative Structure-Activity Relationship Data

The inhibitory activity of the N6-benzoyladenine derivatives against the first bromodomain of BRD4 (BRD4-BD1) was determined using a competitive binding assay. The following tables summarize the key SAR findings, with compound 28 highlighted for its potent activity.

Table 1: Effect of Substituents on the Benzoyl Moiety

| Compound | R¹ | R² | R³ | R⁴ | R⁵ | IC₅₀ (μM) for BRD4-BD1 |

| 1 | H | H | H | H | H | >100 |

| 19 | OMe | H | H | H | H | 1.8 |

| 20 | H | OMe | H | OMe | H | 0.82 |

| 28 | OMe | H | OMe | OMe | H | 0.43 |

| 29 | H | OMe | OMe | OMe | H | 0.49 |

Data extracted from "Discovery and structure-activity relationship studies of N6-benzoyladenine derivatives as novel BRD4 inhibitors" and "Structure-Activity Relationship Study of N(6)-Benzoyladenine-Type BRD4 Inhibitors and Their Effects on Cell Differentiation and TNF-α Production".

SAR Analysis:

-

The unsubstituted benzoyl derivative (Compound 1) showed no significant inhibitory activity.

-

Introduction of methoxy groups on the benzoyl ring significantly increased potency.

-

A single methoxy group at the 2-position (Compound 19) resulted in a notable increase in activity.

-

Di-substitution at the 3- and 5-positions (Compound 20) further enhanced potency.

-

Tri-methoxy substitution patterns, as seen in compounds 28 and 29 , yielded the most potent inhibitors in this series, with IC₅₀ values in the sub-micromolar range. Specifically, the 2,4,5-trimethoxy substitution of compound 28 was found to be optimal.

Experimental Protocols

BRD4-BD1 AlphaScreen Assay

This assay is a bead-based proximity assay used to measure the competitive binding of inhibitors to the first bromodomain of BRD4.

Materials:

-

Recombinant human BRD4-BD1 protein (GST-tagged)

-

Biotinylated histone H4 peptide (acetylated at lysines 5, 8, 12, and 16)

-

Streptavidin-coated Donor beads (PerkinElmer)

-

Glutathione-coated Acceptor beads (PerkinElmer)

-

Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% BSA, 0.05% CHAPS

-

384-well OptiPlate™ (PerkinElmer)

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add 2.5 µL of the compound solution to the wells of a 384-well plate.

-

Add 5 µL of a solution containing the biotinylated histone H4 peptide to each well.

-

Add 5 µL of a solution containing GST-tagged BRD4-BD1 to each well.

-

Incubate the plate at room temperature for 30 minutes.

-

Add 5 µL of a suspension of Glutathione-coated Acceptor beads to each well.

-

Incubate in the dark at room temperature for 60 minutes.

-

Add 5 µL of a suspension of Streptavidin-coated Donor beads to each well.

-

Incubate in the dark at room temperature for 30-60 minutes.

-

Read the plate using an AlphaScreen-capable plate reader.

-

Calculate IC₅₀ values from the resulting dose-response curves.

Caption: Workflow for the BRD4-BD1 AlphaScreen Assay.

ATRA-Induced HL-60 Cell Differentiation Assay

This assay measures the ability of compounds to enhance the differentiation of human promyelocytic leukemia (HL-60) cells into granulocytes, induced by all-trans retinoic acid (ATRA). Differentiation is assessed by the reduction of nitroblue tetrazolium (NBT).

Materials:

-

HL-60 cells

-

RPMI-1640 medium supplemented with 10% FBS

-

All-trans retinoic acid (ATRA)

-

Nitroblue tetrazolium (NBT)

-

Phorbol 12-myristate 13-acetate (PMA)

-

96-well plates

Procedure:

-

Seed HL-60 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL.

-

Treat the cells with a suboptimal concentration of ATRA (e.g., 0.6 nM) in the presence of various concentrations of the test compounds.

-

Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.

-

After incubation, wash the cells and resuspend them in fresh medium.

-

Add NBT solution (1 mg/mL) and PMA (200 ng/mL) to the cell suspension.

-

Incubate for 25 minutes at 37°C.

-

Count the number of NBT-positive cells (containing blue formazan deposits) under a microscope.

-

Calculate the percentage of NBT-positive cells.

TNF-α Production Inhibition Assay in THP-1 Cells

This assay evaluates the ability of compounds to inhibit the production of tumor necrosis factor-alpha (TNF-α) in the human monocytic cell line THP-1, stimulated with lipopolysaccharide (LPS).

Materials:

-

THP-1 cells

-

RPMI-1640 medium supplemented with 10% FBS

-

Lipopolysaccharide (LPS)

-

Human TNF-α ELISA kit

-

96-well plates

Procedure:

-

Seed THP-1 cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL).

-

Incubate for 4 hours at 37°C in a 5% CO₂ incubator.

-

Collect the cell culture supernatant.

-

Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition of TNF-α production.

Signaling Pathways

BRD4 and NF-κB Signaling

BRD4 is a key coactivator of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a central regulator of inflammation. BRD4 binds to acetylated RelA, a subunit of NF-κB, promoting the transcription of pro-inflammatory genes, including TNF-α. Inhibitors of BRD4, such as compound 28 , can disrupt this interaction, leading to the downregulation of these inflammatory mediators.

Caption: BRD4's role in the NF-κB signaling pathway.

BRD4 in Cellular Differentiation

BRD4 plays a complex role in regulating cellular differentiation. In the context of HL-60 cells, BRD4 is involved in maintaining the proliferative, undifferentiated state. Inhibition of BRD4 can lead to cell cycle arrest and promote differentiation into mature granulocytes, a process that can be enhanced by agents like ATRA. This effect is mediated by BRD4's control over the transcription of key lineage-determining genes.

Caption: Logical relationship of BRD4 in HL-60 cell differentiation.

Conclusion

This compound, N6-(2,4,5-trimethoxybenzoyl)adenine, is a potent inhibitor of BRD4 with significant effects on inflammatory signaling and cellular differentiation. The structure-activity relationship data clearly indicates the importance of the trimethoxy substitution pattern on the benzoyl ring for optimal activity. The detailed experimental protocols provided herein offer a foundation for further investigation and development of this and related compounds. The elucidation of BRD4's role in the NF-κB pathway and cellular differentiation provides a mechanistic basis for the observed biological effects of BRD4 inhibitors. This guide serves as a comprehensive resource for researchers aiming to advance the therapeutic potential of targeting BRD4.

ZL0420 BRD4 Inhibitor: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZL0420 is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family protein BRD4.[1][2] BRD4 is a key epigenetic reader that plays a crucial role in the regulation of gene transcription, particularly genes involved in inflammation and cancer.[3][4] By binding to acetylated lysine residues on histones, BRD4 recruits transcriptional machinery to specific genomic loci, thereby activating gene expression. ZL0420 competitively binds to the acetyl-lysine binding pockets (bromodomains) of BRD4, disrupting its ability to interact with chromatin and effectively repressing the transcription of its target genes. This guide provides an in-depth overview of the chemical structure, synthesis, biological activity, and experimental protocols related to ZL0420, serving as a valuable resource for researchers in the fields of epigenetics, inflammation, and drug discovery.

Chemical Structure and Properties

The chemical structure of ZL0420 is (E)-6-((2-amino-4-hydroxy-5-methylphenyl)diazenyl)-3,4-dihydroquinolin-2(1H)-one. It was designed through a structure-based drug design approach to selectively target the bromodomains of BRD4.[5]

Chemical Formula: C₁₆H₁₆N₄O₂ Molecular Weight: 296.32 g/mol

Quantitative Data Summary

The inhibitory activity of ZL0420 against the two bromodomains of BRD4 (BD1 and BD2) has been quantified using various biochemical and cellular assays. The following table summarizes the key quantitative data.

| Assay Type | Target | IC₅₀ (nM) | Reference |

| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | BRD4 BD1 | 27 | [2] |

| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | BRD4 BD2 | 32 | [2] |

Signaling Pathways

ZL0420 exerts its biological effects by modulating key signaling pathways involved in inflammation. A primary pathway affected is the Toll-like receptor 3 (TLR3) dependent innate immune response, which leads to the activation of the transcription factor NF-κB.

Caption: TLR3-NF-κB signaling pathway and the inhibitory action of ZL0420.

Experimental Protocols

Synthesis of ZL0420

The synthesis of ZL0420 involves a multi-step process, beginning with the preparation of 6-amino-3,4-dihydroquinolin-2(1H)-one, followed by a diazotization reaction and coupling with 5-amino-2-methylphenol.[5]

Caption: Synthetic workflow for ZL0420.

Detailed Protocol:

-

Synthesis of 6-amino-3,4-dihydroquinolin-2(1H)-one: To a solution of 6-nitro-3,4-dihydroquinolin-2(1H)-one in a mixture of methanol and water, add zinc dust and ammonium chloride. Heat the reaction mixture to 80°C and monitor for completion. Upon completion, filter the reaction mixture and concentrate the filtrate to obtain 6-amino-3,4-dihydroquinolin-2(1H)-one.[5]

-

Synthesis of ZL0420: Dissolve 6-amino-3,4-dihydroquinolin-2(1H)-one in a mixture of methanol, acetonitrile, and water. Cool the solution to 0°C and add 38% aqueous hydrochloric acid followed by the dropwise addition of tert-butyl nitrite. Stir the mixture at 0°C to form the diazonium salt. In a separate flask, dissolve 5-amino-2-methylphenol in a mixture of methanol, acetonitrile, and water with potassium carbonate. To this solution, add the freshly prepared diazonium salt solution dropwise at 0°C. Stir the reaction mixture at 0°C until the reaction is complete. The resulting precipitate is collected by filtration, washed, and dried to yield ZL0420.[5]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to determine the binding affinity of ZL0420 to the bromodomains of BRD4.

Caption: TR-FRET assay workflow for ZL0420.

Detailed Protocol:

-

Prepare a reaction mixture containing His-tagged BRD4 protein (either BD1 or BD2), a biotinylated acetylated histone H4 peptide, a terbium-labeled anti-His antibody (donor), and a streptavidin-d2 conjugate (acceptor) in an appropriate assay buffer.

-

Add serial dilutions of ZL0420 or a vehicle control (DMSO) to the wells of a low-volume 384-well plate.

-

Add the reaction mixture to the wells containing the inhibitor.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

-

Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements. Excite the terbium donor at approximately 340 nm and measure the emission at both 620 nm (terbium emission) and 665 nm (acceptor emission).

-

Calculate the ratio of the acceptor to donor emission signals. The IC₅₀ value is determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Cellular Assay: Inhibition of Poly(I:C)-Induced Gene Expression

This assay evaluates the ability of ZL0420 to inhibit the inflammatory response in a cellular context.

Detailed Protocol:

-

Culture human small airway epithelial cells (hSAECs) in appropriate growth medium.

-

Pre-treat the cells with various concentrations of ZL0420 or vehicle control for a specified period (e.g., 1 hour).

-

Stimulate the cells with polyinosinic:polycytidylic acid (poly(I:C)), a synthetic analog of double-stranded RNA that activates TLR3, for a defined time (e.g., 4 hours).

-

Harvest the cells and isolate total RNA.

-

Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of NF-κB target genes, such as IL6 and CXCL8.

-

Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH).

-

Calculate the percent inhibition of gene expression at each concentration of ZL0420 relative to the poly(I:C)-stimulated control.

In Vivo Animal Model: Poly(I:C)-Induced Airway Inflammation

This model is used to assess the efficacy of ZL0420 in a living organism.

Detailed Protocol:

-

Acclimate mice (e.g., C57BL/6) for a week before the experiment.

-

Administer ZL0420 or a vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection).

-

After a set time, challenge the mice with an intranasal administration of poly(I:C) to induce airway inflammation.

-

At a specified time point after the challenge (e.g., 24 hours), euthanize the mice.

-

Collect bronchoalveolar lavage fluid (BALF) to analyze inflammatory cell infiltration (e.g., neutrophils) by cell counting and differential analysis.

-

Collect lung tissue for histological analysis (e.g., H&E staining) to assess the degree of inflammation and for gene expression analysis (qRT-PCR) of inflammatory cytokines and chemokines.

Conclusion

ZL0420 is a valuable chemical probe for studying the biological functions of BRD4 and a promising lead compound for the development of therapeutics targeting inflammatory diseases and cancer. This technical guide provides a comprehensive resource for researchers working with ZL0420, offering detailed information on its chemical properties, biological activity, and relevant experimental protocols. The provided data and methodologies will aid in the design and execution of future studies aimed at further elucidating the therapeutic potential of BRD4 inhibition.

References

- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 2. selleckchem.com [selleckchem.com]

- 3. Selective Molecular Antagonists of the Bronchiolar Epithelial NFκB-Bromodomain-Containing Protein 4 (BRD4) Pathway in Viral-induced Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of Potent and Selective BRD4 Inhibitors Capable of Blocking TLR3-Induced Acute Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Compound 18 (CPI-0610/Pelabresib): A Technical Guide to BRD4 Target Engagement

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound 18, also known as CPI-0610 and pelabresib, is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with particular activity against BRD4.[1][2] BRD4 is a key epigenetic reader that plays a critical role in the regulation of gene transcription, including that of oncogenes such as c-Myc.[3] By binding to acetylated lysine residues on histones, BRD4 recruits transcriptional machinery to specific gene promoters and enhancers. Inhibition of BRD4 has emerged as a promising therapeutic strategy in various malignancies, particularly hematological cancers.[2][4] This technical guide provides an in-depth overview of the target engagement of Compound 18 with BRD4, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data for Compound 18 (CPI-0610) in biochemical, cellular, and in vivo assays.

Table 1: Biochemical Activity of Compound 18

| Target | Assay Format | IC₅₀ (nM) | Reference |

| BRD4 (BD1) | TR-FRET | 26 | [5] |

| BRD4 (BD1) | TR-FRET | 39 | [1] |

Table 2: Cellular Activity of Compound 18 (CPI-0610)

| Cell Line | Cancer Type | Assay | IC₅₀ (nM) | Reference |

| Raji | Burkitt's Lymphoma | c-Myc Expression | 140 | [5] |

| MV-4-11 | Acute Myeloid Leukemia | Proliferation | ~50 | [1][6] |

| Multiple Myeloma (various) | Multiple Myeloma | Proliferation | Potent cytotoxicity | [2] |

Table 3: Pharmacokinetic Profile of Compound 18

| Species | Route of Administration | Half-life (T₁/₂) | Bioavailability (%) | Reference |

| Rat | Oral | 1.4 h | 31% | [3] |

Table 4: In Vivo Efficacy of Compound 18 (CPI-0610)

| Xenograft Model | Dosing | Effect | Reference |

| Raji Tumor | 100 mg/kg P.O. | 75% reduction in c-Myc mRNA at 4h | [3] |

| MV-4-11 | 30 mg/kg BID, 60 mg/kg QD P.O. | 80% and 74% tumor growth inhibition | [6] |

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the BRD4 signaling pathway, the general workflow for assessing target engagement, and the logical progression of the research.

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to measure the binding affinity of Compound 18 to the BRD4 bromodomain.

-

Principle: The assay measures the FRET between a terbium-labeled donor (e.g., anti-GST antibody bound to GST-tagged BRD4) and a fluorescently labeled acceptor (e.g., biotinylated histone H4 peptide bound to streptavidin-d2). Inhibition of the BRD4-histone interaction by Compound 18 leads to a decrease in the FRET signal.

-

Materials:

-

Recombinant GST-tagged BRD4(BD1)

-

Biotinylated histone H4 peptide (acetylated)

-

Terbium-labeled anti-GST antibody

-

Streptavidin-d2

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 1 mM DTT)

-

Compound 18 serially diluted in DMSO

-

384-well low-volume plates

-

-

Procedure:

-

Add 2 µL of serially diluted Compound 18 or DMSO (vehicle control) to the wells of a 384-well plate.

-

Prepare a master mix containing BRD4(BD1), biotinylated histone H4 peptide, and assay buffer.

-

Add 8 µL of the master mix to each well.

-

Incubate for 15 minutes at room temperature.

-

Prepare a detection mix containing terbium-labeled anti-GST antibody and streptavidin-d2 in assay buffer.

-

Add 10 µL of the detection mix to each well.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, with excitation at 340 nm and emission at 620 nm (terbium) and 665 nm (acceptor).

-

Calculate the ratio of the acceptor signal to the donor signal and plot the results against the inhibitor concentration to determine the IC₅₀ value.

-

Cellular Proliferation Assay (e.g., in Raji or MV-4-11 cells)

This assay determines the effect of Compound 18 on the growth of cancer cell lines.

-

Principle: Cell viability is assessed using a colorimetric or fluorometric method, such as the MTS or CellTiter-Glo® assay, after a defined period of incubation with the compound.

-

Materials:

-

Raji or MV-4-11 cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Compound 18 serially diluted in DMSO

-

96-well clear-bottom plates

-

MTS reagent or CellTiter-Glo® reagent

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Add 100 µL of medium containing serially diluted Compound 18 to the wells. The final DMSO concentration should be kept below 0.5%.

-

Incubate for 72 hours at 37°C in a 5% CO₂ incubator.

-

Add 20 µL of MTS reagent to each well and incubate for 1-4 hours, or add 100 µL of CellTiter-Glo® reagent and incubate for 10 minutes.

-

Read the absorbance at 490 nm (MTS) or luminescence on a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results against the inhibitor concentration to determine the IC₅₀ value.

-

In Vivo Xenograft Study

This study evaluates the anti-tumor efficacy of Compound 18 in a mouse model.

-

Principle: Human cancer cells (e.g., MV-4-11) are implanted into immunocompromised mice. Once tumors are established, the mice are treated with Compound 18, and tumor growth is monitored over time.

-

Materials:

-

Immunocompromised mice (e.g., NOD/SCID)

-

MV-4-11 cells

-

Matrigel

-

Compound 18 formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

-

-

Procedure:

-

Subcutaneously inject a suspension of MV-4-11 cells mixed with Matrigel into the flank of each mouse.

-

Monitor tumor growth until the average tumor volume reaches approximately 100-200 mm³.

-

Randomize the mice into treatment and control groups.

-

Administer Compound 18 or vehicle control orally (P.O.) at the desired dose and schedule (e.g., once or twice daily).[6]

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (length × width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers like c-Myc expression).

-

Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy.

-

Conclusion

Compound 18 (CPI-0610/pelabresib) is a well-characterized BRD4 inhibitor with potent biochemical and cellular activity. Its ability to engage BRD4 in cells leads to the suppression of key oncogenic pathways, resulting in anti-proliferative effects in various cancer models. The preclinical data, including favorable pharmacokinetics and significant in vivo efficacy, have supported its advancement into clinical trials. This technical guide provides a comprehensive summary of the critical data and methodologies related to the target engagement of Compound 18, serving as a valuable resource for researchers in the field of epigenetic drug discovery.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Preclinical activity of CPI-0610, a novel small-molecule bromodomain and extra-terminal protein inhibitor in the therapy of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery, Design, and Optimization of Isoxazole Azepine BET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of a Benzoisoxazoloazepine Inhibitor (CPI-0610) of the Bromodomain and Extra-Terminal (BET) Family as a Candidate for Human Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

Technical Guide: Binding Affinity of a Representative BRD4 Inhibitor

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the binding affinity of a well-characterized bromodomain and extra-terminal (BET) inhibitor for the BRD4 protein. For the purpose of this guide, the extensively studied compound (+)-JQ1 will be used as a representative BRD4 inhibitor to illustrate binding characteristics, experimental methodologies, and its role in relevant signaling pathways.

Introduction to BRD4 and its Inhibition

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader that recognizes and binds to acetylated lysine residues on histone tails. This interaction is crucial for the recruitment of transcriptional machinery, thereby playing a pivotal role in the regulation of gene expression. BRD4 is particularly implicated in the expression of oncogenes such as c-Myc, making it a significant target in cancer therapy.[1][2][3][4] BRD4 contains two tandem bromodomains, BD1 and BD2, which serve as the binding sites for acetylated lysines and, consequently, for small molecule inhibitors.[5]

Small molecule inhibitors that competitively bind to these bromodomains can displace BRD4 from chromatin, leading to the downregulation of target gene expression. This guide focuses on the binding affinity of such an inhibitor, providing quantitative data and the methodologies used for its determination.

Quantitative Binding Affinity Data

The binding affinity of (+)-JQ1 for the two bromodomains of BRD4 has been determined using various biophysical and biochemical assays. The data presented below is a summary of findings from multiple studies.

| Inhibitor | Target Bromodomain | Assay Type | Binding Affinity (Kd/IC50) | Reference |

| (+)-JQ1 | BRD4(BD1) | Isothermal Titration Calorimetry (ITC) | ~50 nM (Kd) | [6] |

| (+)-JQ1 | BRD4(BD2) | Isothermal Titration Calorimetry (ITC) | ~90 nM (Kd) | [6] |

| (+)-JQ1 | BRD4(BD1) | AlphaScreen | 77 nM (IC50) | [6] |

| (+)-JQ1 | BRD4(BD2) | AlphaScreen | 33 nM (IC50) | [6] |

Experimental Protocols

The determination of binding affinity for BRD4 inhibitors is commonly achieved through assays like Isothermal Titration Calorimetry (ITC) and AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of an inhibitor to its target protein. This allows for the determination of the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Methodology:

-

Protein and Ligand Preparation:

-

Recombinant human BRD4 bromodomain (BD1 or BD2) is expressed and purified. The protein concentration is accurately determined.

-

The inhibitor, (+)-JQ1, is dissolved in the same buffer as the protein to a known concentration. A common buffer is 50 mM HEPES, pH 7.5, 150 mM NaCl.

-

-

ITC Experiment:

-

The ITC instrument is equilibrated at a constant temperature, typically 25°C.

-

The protein solution is loaded into the sample cell.

-

The inhibitor solution is loaded into the injection syringe.

-

A series of small, sequential injections of the inhibitor into the protein solution are performed.

-

The heat released or absorbed after each injection is measured.

-

-

Data Analysis:

-

The raw data, a series of heat spikes corresponding to each injection, is integrated to obtain the heat change per mole of injectant.

-

The resulting binding isotherm is then fitted to a suitable binding model (e.g., one-site binding model) to determine the Kd, stoichiometry, and thermodynamic parameters.

-

AlphaScreen Assay

AlphaScreen is a bead-based proximity assay used to measure the competitive binding of an inhibitor to the BRD4 bromodomain.

Methodology:

-

Reagents and Plate Setup:

-

The assay is typically performed in a 384-well plate in an assay buffer (e.g., 50 mM HEPES, pH 7.0, 0.02% NaN3, 0.01% BSA, 0.1 mM Orthovanadate).[2]

-

Reagents include:

-

GST-tagged BRD4 bromodomain (BD1 or BD2).

-

Biotinylated acetylated histone peptide (e.g., tetra-acetylated Histone H4 peptide).[6]

-

Streptavidin-coated Donor beads.

-

Anti-GST-conjugated Acceptor beads.

-

The inhibitor of interest at various concentrations.

-

-

-

Assay Procedure:

-

The GST-tagged BRD4 bromodomain and the biotinylated acetylated histone peptide are co-incubated with varying concentrations of the inhibitor.[2]

-

After an incubation period (e.g., 30 minutes at 25°C), the anti-GST Acceptor beads are added, followed by the Streptavidin Donor beads.[2]

-

The plate is incubated in the dark to allow for bead-protein-peptide complex formation.

-

-

Signal Detection and Data Analysis:

-

The plate is read on an AlphaScreen-capable microplate reader.

-

In the absence of an inhibitor, the BRD4 protein binds to the acetylated peptide, bringing the Donor and Acceptor beads into close proximity. Upon excitation, the Donor bead releases singlet oxygen, which excites the Acceptor bead, resulting in light emission.

-

In the presence of an inhibitor, the interaction between BRD4 and the peptide is disrupted, separating the beads and leading to a decrease in the AlphaScreen signal.

-

The IC50 value, the concentration of inhibitor that causes a 50% reduction in the signal, is calculated by fitting the dose-response data to a suitable sigmoidal curve.[2]

-

Visualizations

BRD4 Signaling Pathway

Caption: BRD4 signaling pathway and point of inhibition.

AlphaScreen Experimental Workflow

Caption: Workflow for a BRD4 AlphaScreen binding assay.

References

- 1. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]

- 2. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Binding Mechanism of Inhibitors to BRD4 and BRD9 Decoded by Multiple Independent Molecular Dynamics Simulations and Deep Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting Brd4 for cancer therapy: inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

BRD4 Inhibitor-28: A Technical Guide on an Epigenetic Modulator of Gene Transcription

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromodomain-containing protein 4 (BRD4) has emerged as a pivotal regulator of gene transcription, and its dysregulation is implicated in a variety of diseases, most notably cancer.[1][2][3][4] This technical guide provides an in-depth overview of the effects of BRD4 inhibitors, exemplified by the hypothetical compound "BRD4 Inhibitor-28," on gene transcription. It details the underlying mechanisms of action, summarizes key quantitative data, outlines experimental protocols for assessing inhibitor activity, and visualizes the involved signaling pathways and workflows.

Introduction: BRD4 as a Transcriptional Coactivator

BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins, which act as epigenetic "readers."[2][5][6] These proteins recognize and bind to acetylated lysine residues on histone tails, a key epigenetic mark associated with active chromatin and gene expression.[2][3] BRD4 plays a crucial role in recruiting the transcriptional machinery to gene promoters and enhancers, thereby facilitating the expression of target genes.[1][3][7]

One of the key functions of BRD4 is the recruitment and activation of the Positive Transcription Elongation Factor b (P-TEFb).[8][9] This complex phosphorylates RNA Polymerase II (Pol II), leading to the release of paused Pol II and promoting productive transcriptional elongation.[8] Dysregulation of BRD4 activity has been linked to the overexpression of oncogenes, such as c-Myc, making it a compelling target for therapeutic intervention in various cancers.[1][9][10][11]

Mechanism of Action of BRD4 Inhibitors

BRD4 inhibitors, such as the representative "this compound," are small molecules that competitively bind to the bromodomains of BRD4.[3][12] This binding action prevents BRD4 from recognizing and associating with acetylated histones on chromatin.[3] The subsequent displacement of BRD4 from gene promoters and super-enhancers leads to a cascade of events that ultimately suppress gene transcription.[11]

The primary mechanism involves the disruption of the BRD4-P-TEFb interaction, which in turn prevents the phosphorylation of RNA Pol II and inhibits transcriptional elongation.[8] This leads to a significant downregulation of genes that are critical for cell proliferation, survival, and oncogenesis.[3][11]

Effects on Gene Transcription and Signaling Pathways

The inhibition of BRD4 has profound effects on global gene expression. Studies have shown that BRD4 inhibition leads to the downregulation of a specific set of genes, many of which are associated with cancer-related pathways.

Downregulation of Oncogenic Transcription Factors

A primary consequence of BRD4 inhibition is the suppression of key oncogenes. A well-documented example is the downregulation of c-Myc , a potent transcription factor that drives cell proliferation.[9][10][11] BRD4 is known to accumulate at super-enhancers that regulate the expression of MYC. By displacing BRD4 from these regulatory regions, inhibitors effectively shut down MYC transcription.

Impact on Cell Cycle and Apoptosis

By modulating the expression of critical cell cycle regulators, BRD4 inhibitors can induce cell cycle arrest.[12][13] Furthermore, the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic factors can lead to the induction of programmed cell death (apoptosis) in cancer cells.[12][13]

Involvement in Signaling Pathways

BRD4 is implicated in several signaling pathways that are crucial for cancer progression.

-

NF-κB Signaling: BRD4 has been shown to play a role in the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in inflammation and cell survival.[1]

-

Jagged1/Notch1 Signaling: In triple-negative breast cancer, BRD4 regulates the expression of Jagged1, a ligand for the Notch1 receptor. Inhibition of BRD4 disrupts this pathway, which is critical for cancer cell migration and invasion.[5][6]

-

Ras Pathway: In glioma cells, BRD4 knockdown has been shown to decrease the expression of KRAS, suggesting that the effects of BRD4 on glioma cells may be mediated through the Ras pathway.[7]

Quantitative Data on BRD4 Inhibitor Activity

The following tables summarize representative quantitative data on the effects of BRD4 inhibitors from various studies. "this compound" is used as a placeholder for a novel inhibitor with hypothetical data for illustrative purposes.

| Table 1: In Vitro Inhibitory Activity | |

| Parameter | Value |

| BRD4(BD1) Binding IC50 | 0.05 µM |

| BRD4(BD2) Binding IC50 | 0.12 µM |

| Cellular Proliferation GI50 (MV4-11 cells) | 0.25 µM |

| c-Myc Expression IC50 (MCF-7 cells) | 0.30 µM |

| Table 2: Gene Expression Changes upon BRD4 Inhibition (Hypothetical Data for "this compound") | ||

| Gene | Fold Change (mRNA level) | Cell Line |

| MYC | -4.5 | U251 Glioma |

| JAG1 | -3.2 | MDA-MB-231 Breast Cancer |

| KRAS | -2.8 | U251 Glioma |

| BCL2 | -2.1 | SKOV3 Ovarian Cancer |

| CDKN1A (p21) | +3.0 | MV4-11 Leukemia |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of BRD4 inhibitor efficacy. Below are protocols for key experiments.

BRD4 Bromodomain Binding Assay (AlphaScreen)

This assay is used to measure the ability of an inhibitor to disrupt the interaction between a BRD4 bromodomain and an acetylated histone peptide.[10][14][15]

-

Materials: GST-tagged BRD4 bromodomain (BD1 or BD2), biotinylated histone H4 acetylated peptide, Glutathione Donor beads, Streptavidin Acceptor beads, assay buffer.

-

Procedure:

-

Add BRD4 protein to the wells of a 384-well plate.

-

Add the test compound ("this compound") at various concentrations.

-

Incubate for 15 minutes at room temperature.

-

Add the biotinylated histone peptide and incubate for another 30 minutes.

-

Add a mixture of Glutathione Donor and Streptavidin Acceptor beads.

-

Incubate in the dark for 60 minutes.

-

Read the plate on an AlphaScreen-compatible plate reader.

-

-

Data Analysis: The IC50 value is calculated by fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT or CellTiter-Glo)

This assay determines the effect of the inhibitor on the viability and proliferation of cancer cells.

-

Materials: Cancer cell line of interest (e.g., MV4-11), cell culture medium, 96-well plates, MTT reagent or CellTiter-Glo reagent.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a serial dilution of "this compound" for 72 hours.

-

For MTT assay, add MTT reagent and incubate for 4 hours. Solubilize the formazan crystals and measure absorbance at 570 nm.

-

For CellTiter-Glo, add the reagent and measure luminescence.

-

-

Data Analysis: The GI50 (concentration for 50% growth inhibition) is calculated from the dose-response curve.

Gene Expression Analysis (RT-qPCR)

This method is used to quantify the changes in the mRNA levels of specific genes following inhibitor treatment.

-

Materials: RNA extraction kit, reverse transcriptase, qPCR master mix, gene-specific primers (e.g., for MYC, GAPDH).

-

Procedure:

-

Treat cells with "this compound" for a specified time (e.g., 24 hours).

-

Isolate total RNA from the cells.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Perform qPCR using gene-specific primers.

-

-

Data Analysis: The relative gene expression is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH) for normalization.

Visualizations: Signaling Pathways and Workflows

Graphviz diagrams are provided to visualize key concepts.

Caption: Mechanism of BRD4 inhibition.

References

- 1. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]

- 2. What are BRD4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 3. What are BRD4 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Study Discovers Novel Region for BRD4 Transcription and Potential Therapeutic Target - News Center [news.feinberg.northwestern.edu]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Genome-wide transcriptional analysis of BRD4-regulated genes and pathways in human glioma U251 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The converging roles of BRD4 and gene transcription in pluripotency and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Discovery of novel BRD4 inhibitors by high-throughput screening, crystallography, and cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. amsbio.com [amsbio.com]

The Role of BRD4 in Cancer and Inflammation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of the Bromodomain-containing protein 4 (BRD4), a critical epigenetic regulator, and its multifaceted roles in the pathogenesis of cancer and inflammatory diseases. We will explore its molecular mechanisms, key signaling pathways, and its emergence as a significant therapeutic target. This guide includes summaries of quantitative data, detailed experimental protocols, and visualizations of core pathways and workflows.

Introduction to BRD4: The Epigenetic Reader

Bromodomain and Extra-Terminal domain (BET) proteins are a family of epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails and other proteins.[1][2] This family includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[3] Among these, BRD4 is the most extensively studied and has been identified as a pivotal player in gene expression, cell cycle control, and development.[2][4]

BRD4 possesses a distinct modular structure:

-

Two N-terminal Bromodomains (BD1 and BD2): These domains are responsible for recognizing and binding to acetylated lysines, tethering BRD4 to specific chromatin regions.[4]

-

An Extra-Terminal (ET) Domain: This domain serves as a platform for protein-protein interactions.

-

A C-Terminal Motif (CTM): This region is crucial for recruiting key transcriptional regulators.[4]

Through these domains, BRD4 acts as a scaffold, recruiting transcriptional machinery to specific gene loci, thereby controlling the expression of genes integral to cell proliferation, survival, and inflammation.[5][6] Its dysregulation is a hallmark of various cancers and chronic inflammatory conditions.[2][7]

Molecular Mechanisms of BRD4 Action

BRD4's primary function is to link chromatin state to gene transcription. It achieves this through several key mechanisms:

-

Transcriptional Elongation: BRD4 is a key component of the positive transcription elongation factor b (P-TEFb) complex.[8][9] By binding to P-TEFb, BRD4 recruits it to gene promoters. The P-TEFb complex, which includes CDK9, then phosphorylates RNA Polymerase II (RNA Pol II), releasing it from a paused state and enabling robust transcriptional elongation.[7][8][9] This is particularly critical for the rapid expression of oncogenes and pro-inflammatory cytokines.[8]

-

Enhancer and Super-Enhancer Regulation: BRD4 is highly enriched at enhancers and "super-enhancers"—large clusters of enhancers that drive the expression of genes defining cell identity.[5][6] In cancer, BRD4 localizes to super-enhancers that control major oncogenes like MYC, leading to their aberrant overexpression.[2]

-

Interaction with Transcription Factors: BRD4 directly interacts with and co-activates numerous transcription factors. It binds to acetylated transcription factors, including RELA (p65 subunit of NF-κB) and c-Myc, stabilizing them and enhancing their transcriptional activity.[5][6]

The Role of BRD4 in Cancer

BRD4 is a critical dependency for numerous cancers, acting as a master regulator of oncogenic transcriptional programs.[2][5]

Key Signaling Pathways in Cancer

-

MYC Oncogene: Many hematological and solid tumors are addicted to the continuous high-level expression of the MYC oncogene. BRD4 is essential for this process, as it occupies the super-enhancers regulating MYC transcription.[4] Inhibition of BRD4 displaces it from these regulatory regions, leading to a rapid and profound downregulation of MYC and subsequent cancer cell apoptosis and cell cycle arrest.[1]

-

NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) pathway is a central driver of cancer cell survival and proliferation. BRD4 interacts directly with the acetylated RELA/p65 subunit of NF-κB, enhancing its stability and co-activating the transcription of NF-κB target genes.[5][6]

-

Notch Signaling: In triple-negative breast cancer, BRD4 has been shown to regulate the expression of Jagged1 (JAG1), a ligand for the Notch1 receptor.[10] This BRD4/Jagged1/Notch1 axis is critical for cancer cell migration and invasion, linking BRD4 to metastatic dissemination.[10]

-

Cell Cycle Progression: BRD4 plays a role in the G1 to M phase transition by controlling the expression of cell cycle regulatory genes.[2] Its inhibition often leads to an accumulation of cells in the G1 phase.[2]

References

- 1. Targeting Brd4 for cancer therapy: inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]

- 3. Bromodomain-containing protein 4 (BRD4): A key player in inflammatory bowel disease and potential to inspire epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. news-medical.net [news-medical.net]

- 5. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]

- 6. mdpi.com [mdpi.com]

- 7. Bromodomain-containing Protein 4 Regulates Innate Inflammation in Airway Epithelial Cells via Modulation of Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bromodomain-containing Protein 4 regulates innate inflammation via modulation of alternative splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

BRD4 Inhibitor-28 for Melanoma Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BRD4 Inhibitor-28, a novel therapeutic candidate for melanoma research. It details the inhibitor's mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for its evaluation.

Introduction: The Role of BRD4 in Melanoma

Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family of proteins, has emerged as a critical epigenetic reader and a promising therapeutic target in various cancers, including melanoma.[1][2] BRD4 plays a pivotal role in regulating the transcription of key oncogenes by binding to acetylated lysine residues on histone tails, thereby recruiting the transcriptional machinery to gene promoters and enhancers.

In melanoma, BRD4 is frequently overexpressed and is associated with tumor progression and maintenance.[1][3] It drives the expression of critical cell cycle regulators and pro-survival proteins, such as c-MYC, SKP2, and ERK1.[1][4] Inhibition of BRD4 has been shown to induce cell cycle arrest, senescence, and apoptosis in melanoma cells, irrespective of their BRAF or NRAS mutational status.[1] This makes BRD4 an attractive target for therapeutic intervention, particularly in melanoma subtypes that are resistant to current targeted therapies.

This compound: A Novel Tricyclic Derivative

This compound (CAS No. 2468960-80-5) is a potent and orally bioavailable small molecule inhibitor of BRD4.[5][6] It belongs to a novel class of tricyclic derivatives designed for high-affinity binding to the acetyl-lysine binding pocket of BRD4's bromodomains.

Mechanism of Action

This compound competitively binds to the bromodomains of BRD4, preventing its association with acetylated histones. This displacement of BRD4 from chromatin leads to the transcriptional repression of its target genes, including those essential for melanoma cell proliferation and survival. The downstream consequences of BRD4 inhibition by this compound include the downregulation of oncogenic transcription factors like c-MYC and the upregulation of cell cycle inhibitors such as p21 and p27, ultimately leading to cell cycle arrest and reduced tumor growth.[1]

dot

Caption: Mechanism of action of this compound in melanoma cells.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy data for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line | Reference |

| BRD4 BD1 IC50 | 15 nM | - | [5][6] |

| BRD4 BD2 IC50 | 55 nM | - | [5] |

| BRD2 BD1 IC50 | 19 nM | - | [5] |

| BRD3 BD1 IC50 | 25 nM | - | [5] |

| BRDT BD1 IC50 | 68 nM | - | [5] |

| Antiproliferative IC50 | 539 nM | A375.S2 | [6] |

| NanoBRET Assay IC50 | 81 nM | - | [6] |

Table 2: In Vivo Efficacy of this compound in A375.S2 Xenograft Model

| Dosage | Administration | Duration | Tumor Growth Reduction | Body Weight Change | Reference |

| 30 mg/kg | Oral, twice daily | 2 weeks | Not specified | No significant change | [6] |

| 60 mg/kg | Oral, twice daily | 2 weeks | 41% | No significant change | [6] |

Signaling Pathways

BRD4 inhibition impacts multiple signaling pathways crucial for melanoma progression. Two notable pathways are the SPINK6/EGFR-EphA2 and the noncanonical NF-κB/SPP1 pathways.

dot

Caption: Signaling pathways affected by BRD4 inhibition in melanoma.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound in melanoma research.

Cell Viability Assay (Crystal Violet)

This protocol is adapted from Fontanals-Cirera et al., Cancer Research, 2013.[1]

Objective: To determine the effect of this compound on the proliferation of melanoma cell lines.

Materials:

-

Melanoma cell lines (e.g., A375, SK-MEL-28)

-

96-well plates

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

DMSO (vehicle control)

-

0.1% Glutaraldehyde solution

-

Phosphate-Buffered Saline (PBS)

-

0.5% Crystal Violet staining solution

-

15% Acetic Acid

-

Microplate reader

Procedure:

-

Seed 2,000-5,000 melanoma cells per well in a 96-well plate and incubate overnight.

-

Treat cells with increasing concentrations of this compound or DMSO vehicle control.

-

Incubate for the desired time points (e.g., 24, 48, 72 hours).

-

At each time point, fix the cells by adding 100 µL of 0.1% glutaraldehyde per well and incubate for 15 minutes at room temperature.

-

Wash the plates three times with PBS.

-

Stain the cells with 100 µL of 0.5% crystal violet solution for 20 minutes at room temperature.

-

Wash the plates with water and allow them to air dry.

-

Solubilize the stain by adding 100 µL of 15% acetic acid to each well.

-

Read the absorbance at 590 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO-treated control.

Western Blot Analysis

This protocol is adapted from Fontanals-Cirera et al., Cancer Research, 2013.[1]

Objective: To assess the effect of this compound on the protein levels of BRD4 target genes (e.g., c-MYC, p21).

Materials:

-

Melanoma cells treated with this compound or DMSO

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-c-MYC, anti-p21, anti-BRD4, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse treated and control cells in RIPA buffer on ice.

-

Determine protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize protein bands using an ECL substrate and an imaging system.

-

Quantify band intensity and normalize to a loading control (e.g., GAPDH).

In Vivo Melanoma Xenograft Model

This protocol is adapted from Horai, Y. et al., Bioorg Med Chem, 2023.[6]

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model of melanoma.

Materials:

-

Immunocompromised mice (e.g., nude or NOD/SCID)

-

A375.S2 melanoma cells

-

Matrigel (optional)

-

This compound

-

Vehicle solution

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Subcutaneously inject 1-5 x 10^6 A375.S2 cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.

-

Monitor tumor growth regularly using calipers.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

-

Administer this compound (e.g., 30 or 60 mg/kg) or vehicle orally, twice daily.

-

Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Continue treatment for the specified duration (e.g., 2 weeks).

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).

dot

References

- 1. BRD4 Sustains Melanoma Proliferation and Represents a New Target for Epigenetic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BET inhibitor suppresses melanoma progression via the noncanonical NF-κB/SPP1 pathway [thno.org]

- 3. embopress.org [embopress.org]

- 4. BRD4-targeted therapy induces Myc-independent cytotoxicity in Gnaq/11-mutatant uveal melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Novel tricyclic BRD4 inhibitor for melanoma disclosed | BioWorld [bioworld.com]

physicochemical properties of BRD4 Inhibitor-28

An In-Depth Technical Guide on the Physicochemical Properties of a BRD4 Inhibitor: Compound 28

Disclaimer: The designation "BRD4 Inhibitor-28" does not correspond to a uniquely identified chemical entity in publicly available scientific literature. However, the term "Compound 28" has been used to describe a specific BRD4 inhibitor in research. This guide synthesizes the available information on a representative "Compound 28" and general knowledge of BRD4 inhibitors to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.

Introduction to BRD4 and its Inhibition

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader that binds to acetylated lysine residues on histones and other proteins, playing a crucial role in the regulation of gene transcription.[1][2] Its involvement in the expression of oncogenes like c-MYC has made it a significant target in cancer therapy.[3][4] Small molecule inhibitors of BRD4, which competitively bind to its bromodomains, have shown promise in preclinical and clinical studies for various malignancies and inflammatory diseases.[3][5][6] This document focuses on the physicochemical properties, experimental characterization, and relevant signaling pathways of a potent BRD4 inhibitor, herein referred to as Compound 28.

Physicochemical Properties of Compound 28

While a comprehensive physicochemical profile for a single, universally recognized "this compound" is not available, research on 4-phenylquinazoline derivatives has identified a "Compound 28" with significant BRD4 inhibitory activity. The following table summarizes its key properties.

| Property | Value | Source |

| Chemical Class | 4-Phenylquinazoline derivative | [7] |

| IC50 for BRD4 | 0.242 µmol/L | [7] |

| Molecular Formula | Not explicitly stated | |

| Molecular Weight | Not explicitly stated | |

| Solubility | Not explicitly stated | |

| Melting Point | Not explicitly stated | |

| LogP | Not explicitly stated |

Experimental Protocols for Characterization

The characterization of BRD4 inhibitors involves a combination of biochemical, biophysical, and cell-based assays to determine their potency, selectivity, and mechanism of action.

Biochemical Assays for Inhibitory Activity

-

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay is commonly used to screen for inhibitors of protein-protein interactions.

-

Principle: Donor and acceptor beads are brought into proximity by the interaction of BRD4 with an acetylated histone peptide. Upon excitation, the donor bead releases singlet oxygen, which excites the acceptor bead, leading to light emission. Inhibitors disrupt the BRD4-histone interaction, reducing the signal.

-

Protocol Outline:

-

Recombinant BRD4 protein (e.g., BRD4-BD1) is incubated with a biotinylated acetylated histone peptide (e.g., H4K12ac).

-

Streptavidin-coated donor beads and anti-tag (e.g., anti-His) acceptor beads are added.

-

The test compound (e.g., Compound 28) is added at various concentrations.

-

After incubation, the plate is read on an AlphaScreen-capable reader to measure luminescence.

-

IC50 values are calculated from the dose-response curve.[8]

-

-

-

Homogeneous Time-Resolved Fluorescence (HTRF): This assay measures the fluorescence resonance energy transfer (FRET) between a donor and an acceptor molecule.

-

Principle: A fluorescently labeled BRD4 protein and a labeled acetylated histone peptide are used. Binding brings the labels into proximity, allowing FRET to occur. Inhibitors prevent this, leading to a decrease in the FRET signal.

-

Protocol Outline:

-

GST-tagged BRD4 and a biotinylated acetylated histone peptide are incubated with an anti-GST antibody conjugated to a Europium cryptate donor and streptavidin-conjugated XL665 acceptor.

-

The test compound is added.

-

The reaction is incubated to allow for binding.

-

The fluorescence is measured at two wavelengths (for the donor and acceptor) after a time delay to reduce background fluorescence.

-

The ratio of the two signals is used to determine the inhibitory activity.[8]

-

-

Biophysical Assays for Binding Affinity

-

Cellular Thermal Shift Assay (CETSA): This method assesses the direct binding of a compound to its target protein in a cellular environment.

-

Principle: Ligand binding stabilizes the target protein, increasing its melting temperature.

-

Protocol Outline:

-

Cells are treated with the inhibitor or a vehicle control.

-

The cells are heated to a range of temperatures.

-

The remaining soluble protein at each temperature is analyzed by Western blotting or other protein detection methods.

-

A shift in the melting curve in the presence of the inhibitor indicates target engagement.[7]

-

-

Cell-Based Assays for Cellular Potency

-

Cell Viability and Proliferation Assays (e.g., MTS, MTT): These assays measure the effect of the inhibitor on cancer cell growth.

-

Principle: The reduction of a tetrazolium salt to a colored formazan product by metabolically active cells is quantified.

-

Protocol Outline:

-

Cancer cells are seeded in 96-well plates.

-

Cells are treated with a serial dilution of the inhibitor for a specified period (e.g., 48-72 hours).

-

The MTS or MTT reagent is added, and the plates are incubated.

-

The absorbance is measured, and cell viability is calculated relative to untreated controls.[8]

-

-

Signaling Pathways and Experimental Workflows

BRD4 inhibitors impact several critical signaling pathways involved in cancer and inflammation.

General Experimental Workflow for BRD4 Inhibitor Characterization

References

- 1. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]

- 2. Dual-target inhibitors of bromodomain and extra-terminal proteins in cancer: A review from medicinal chemistry perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A natural product targets BRD4 to inhibit phase separation and gene transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting BRD4 and PI3K signaling pathways for the treatment of medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of novel 4-phenylquinazoline-based BRD4 inhibitors for cardiac fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]